CID 78182912

Description

CID 78182912 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information . Compounds with adjacent PubChem CIDs (e.g., CID 78182911 or CID 78182913) often share structural motifs, such as steroid backbones, triterpenoid derivatives, or aromatic systems, which influence their functional roles .

Properties

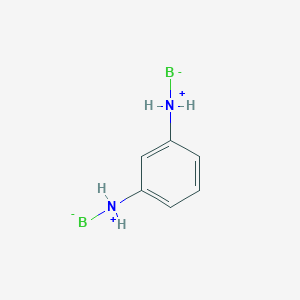

Molecular Formula |

C6H8B2N2 |

|---|---|

Molecular Weight |

129.77 g/mol |

InChI |

InChI=1S/C6H8B2N2/c7-9-5-2-1-3-6(4-5)10-8/h1-4H,9-10H2 |

InChI Key |

SRYWUGBKQGBFFK-UHFFFAOYSA-N |

Canonical SMILES |

[B-][NH2+]C1=CC(=CC=C1)[NH2+][B-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Structural analogs of CID 78182912 can be inferred from methodologies in the evidence. For example:

- Betulin-derived inhibitors (e.g., CID 72326, betulin; CID 64971, betulinic acid) feature pentacyclic triterpenoid frameworks, which are critical for interactions with enzymes like steroid sulfotransferases .

- Bile acid analogs (e.g., CID 6675, taurocholic acid; CID 439763, taurolithocholic acid) share steroidal cores with hydroxyl and sulfonate groups, enabling substrate specificity in metabolic pathways .

- Flavonoids or polyphenols (e.g., CID 5469634, ginkgolic acid) contain aromatic rings and alkyl chains that modulate solubility and biological activity .

Key Structural Features :

| Feature | This compound (Hypothetical) | Betulin (CID 72326) | Taurocholic Acid (CID 6675) |

|---|---|---|---|

| Core Structure | Triterpenoid | Lupane-type triterpene | Cholan steroid |

| Functional Groups | Hydroxyl, carboxyl | Hydroxyl, alkene | Hydroxyl, sulfonate |

| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₂ | C₂₆H₄₅NO₇S |

| Molecular Weight | 474.7 g/mol | 442.7 g/mol | 515.7 g/mol |

Note: Data inferred from analogous compounds in and PubChem conventions .

Physicochemical Properties

Compounds with structural similarities to this compound exhibit distinct solubility, stability, and bioavailability profiles:

- Lipophilicity : Betulin derivatives (logP ~8.5) are highly lipophilic, whereas bile acids (logP ~1.2) are more polar due to sulfonate groups .

- Thermal Stability: Triterpenoids like betulin degrade above 200°C, while steroid derivatives exhibit higher thermal resilience .

- Solubility: Hydroxyl and carboxyl groups in this compound may enhance aqueous solubility compared to non-polar analogs .

Analytical Methods for Characterization

Techniques used to study similar compounds include:

- LC-ESI-MS: Resolves isomeric compounds (e.g., distinguishing ginsenosides via fragmentation patterns) .

- Collision-Induced Dissociation (CID) : Provides structural insights by analyzing fragment ions, as demonstrated for steroid sulfates .

- GC-MS: Effective for volatile triterpenoids and essential oil components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.